molecular formula C15H18N4O7S2 B11314629 2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11314629
M. Wt: 430.5 g/mol
InChI Key: KIIUVCWGLGUPFA-UHFFFAOYSA-N
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Description

2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a morpholine sulfonyl group, and a phenylmethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached through a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.

    Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may produce a thiol.

Scientific Research Applications

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activity, such as enzyme inhibition or receptor modulation, which can be explored for therapeutic purposes.

    Industry: Its chemical reactivity can be harnessed for the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the morpholine sulfonyl group and the pyrimidine ring may allow it to form specific interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE: shares structural similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine also contain the pyrimidine ring and exhibit diverse biological activities.

Uniqueness

The uniqueness of 2-HYDROXY-N-{[4-(MORPHOLINE-4-SULFONYL)PHENYL]METHYL}-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the morpholine sulfonyl group and the phenylmethyl group distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C15H18N4O7S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H18N4O7S2/c20-14-13(10-16-15(21)18-14)27(22,23)17-9-11-1-3-12(4-2-11)28(24,25)19-5-7-26-8-6-19/h1-4,10,17H,5-9H2,(H2,16,18,20,21)

InChI Key

KIIUVCWGLGUPFA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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